molecular formula C11H10N2O B1595417 7-Methoxyindole-3-acetonitrile CAS No. 2436-18-2

7-Methoxyindole-3-acetonitrile

Cat. No. B1595417
CAS RN: 2436-18-2
M. Wt: 186.21 g/mol
InChI Key: VESSMVSYPZPDMA-UHFFFAOYSA-N
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Description

7-Methoxyindole-3-acetonitrile is a chemical compound with the molecular formula C11H10N2O . It is used as a reaction component and as a reagent in organic synthesis . It is also useful in the preparation of other compounds, such as high-quality research chemicals and specialty chemicals .


Synthesis Analysis

The synthesis of indole derivatives, including 7-Methoxyindole-3-acetonitrile, has been a subject of interest in recent years . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside was commenced from the Sonogashira reaction . Another study reported the biosynthesis of melatonin from L-tryptophan by an engineered microbial cell factory .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxyindole-3-acetonitrile were not found in the search results, indole derivatives are known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

7-Methoxyindole-3-acetonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 408.3±30.0 °C at 760 mmHg, and a flash point of 200.7±24.6 °C . It has a molar refractivity of 54.7±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 152.1±3.0 cm3 .

Scientific Research Applications

Production of Indole Derivatives

  • Scientific Field : Applied Microbiology and Biotechnology
  • Application Summary : “7-Methoxyindole-3-acetonitrile” is involved in the production of indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2 . Fifteen chromatographically distinct indole derivatives were detected from the L-tryptophan-supplemented cultures of R. benzoatilyticus JA2 .
  • Methods of Application : The production of indole derivatives involves the utilization of L-tryptophan. The study indicated the possible multiple pathways of IAA biosynthesis in R. benzoatilyticus JA2 .
  • Results or Outcomes : Indole 3-acetic acid is one of the major products of L-tryptophan catabolism by R. benzoatilyticus JA2 and its production was influenced by growth conditions .

Biosynthesis of Melatonin

  • Scientific Field : Biotechnology for Biofuels and Bioproducts
  • Application Summary : “7-Methoxyindole-3-acetonitrile” is used in the biosynthesis of melatonin from L-tryptophan by an engineered microbial cell factory .
  • Methods of Application : The mXcP4H gene from Xanthomonas campestris, as well as the HsAADC, HsAANAT and HIOMT genes from human melatonin synthesis pathway were optimized and introduced into E. coli via a multi-monocistronic vector .
  • Results or Outcomes : The obtained strain BL7992 successfully synthesized 1.13 mg/L melatonin by utilizing L-tryptophan (L-Trp) as a substrate in a shake flask .

Synthesis of Other Chemical Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : “7-Methoxyindole-3-acetonitrile” can be used in the synthesis of other chemical compounds .
  • Methods of Application : The synthesis involves a series of chemical reactions, including the reaction with dimethylamine and formalin in glacial acetic acid and water .
  • Results or Outcomes : The synthesis process yields a variety of chemical compounds, including 7-methoxy-1H-indol-3-yl-acetonitrile .

Inflammatory Responses in Mouse Macrophage Cells

  • Scientific Field : Biomedical Research
  • Application Summary : “7-Methoxyindole-3-acetonitrile” is one of the main active components of total alkaloids from banlangen, which has been studied for its effects on the RSV-induced inflammatory responses in mouse macrophage cells .
  • Methods of Application : The study involved investigating the effects of “7-Methoxyindole-3-acetonitrile” on the RSV-induced inflammatory responses in mouse macrophage cells .
  • Results or Outcomes : The study provided insights into the potential therapeutic applications of “7-Methoxyindole-3-acetonitrile” in treating inflammatory conditions .

Synthesis of Other Chemical Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : “7-Methoxyindole-3-acetonitrile” can be used in the synthesis of other chemical compounds .
  • Methods of Application : The synthesis involves a series of chemical reactions, including the reaction with dimethylamine and formalin in glacial acetic acid and water .
  • Results or Outcomes : The synthesis process yields a variety of chemical compounds, including 7-methoxy-1H-indol-3-yl-acetonitrile .

Inflammatory Responses in Mouse Macrophage Cells

  • Scientific Field : Biomedical Research
  • Application Summary : “7-Methoxyindole-3-acetonitrile” is one of the main active components of total alkaloids from banlangen, which has been studied for its effects on the RSV-induced inflammatory responses in mouse macrophage cells .
  • Methods of Application : The study involved investigating the effects of “7-Methoxyindole-3-acetonitrile” on the RSV-induced inflammatory responses in mouse macrophage cells .
  • Results or Outcomes : The study provided insights into the potential therapeutic applications of “7-Methoxyindole-3-acetonitrile” in treating inflammatory conditions .

Safety And Hazards

7-Methoxyindole-3-acetonitrile is for R&D use only and not for medicinal, household, or other use . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-(7-methoxy-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESSMVSYPZPDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345400
Record name 7-Methoxyindole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyindole-3-acetonitrile

CAS RN

2436-18-2
Record name 7-Methoxy-1H-indole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyindole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Desaty, D Keglević - Croatica Chemica Acta, 1965 - hrcak.srce.hr
The condensation of a number of phenylhydrazine hydrochlorides with various acetals in 25,'o acetic acid at 50-800 was investigated a: nd several new indoles prepared. It was …
Number of citations: 18 hrcak.srce.hr
EK Mantus - 1991 - search.proquest.com
Dithyreanitrile, an insect antifeedant isolated from the seeds of the crucifer, Dithyrea wislizenii, is a 7-methoxyindole with the uncommon bis (methylthio) cyano methyl group in the 3 …
Number of citations: 2 search.proquest.com

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